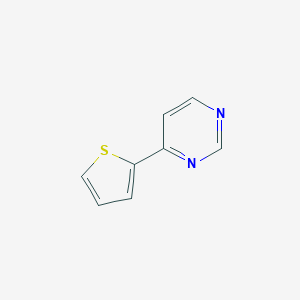

4-(Thiophen-2-yl)pyrimidine

概要

説明

4-(Thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)pyrimidine typically involves the cyclization of thiophene derivatives with pyrimidine precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with guanidine in the presence of a base, leading to the formation of the desired pyrimidine ring . Another approach involves the use of 2-thiophenecarboxylic acid and its derivatives, which undergo cyclization with formamide or other nitrogen-containing reagents .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of 2-thiophenecarboxaldehyde and guanidine under microwave irradiation, resulting in high yields and purity .

化学反応の分析

Types of Reactions: 4-(Thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Amino or thiol-substituted pyrimidines.

科学的研究の応用

Anticancer Applications

4-(Thiophen-2-yl)pyrimidine derivatives have been extensively studied for their potential as anticancer agents. Several studies highlight their efficacy against various cancer cell lines:

- Dual EGFR/VEGFR-2 Inhibitors : A series of novel derivatives were synthesized and evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Compounds such as 10b demonstrated significant anticancer activities against HepG-2 and MCF-7 cell lines, showing potential as dual inhibitors that could outperform existing therapies like erlotinib and sorafenib .

- In Vivo Studies : Research indicated that certain synthesized thienopyrimidinone derivatives significantly reduced tumor growth in animal models compared to control groups. These compounds exhibited cytotoxic effects against MCF-7 cells while showing lower toxicity towards non-tumorigenic cells (MCF-10A), suggesting a favorable therapeutic index .

Antimicrobial Properties

The antimicrobial potential of this compound derivatives has also been explored:

- Broad-Spectrum Activity : Many derivatives have shown promising antibacterial and antifungal activities. The structural features of these compounds contribute to their effectiveness against various microbial strains, making them candidates for further development in treating infections .

Mechanistic Insights

Understanding the mechanisms by which this compound derivatives exert their biological effects is crucial for optimizing their therapeutic potential:

- Molecular Docking Studies : Computational studies, including molecular docking, have been utilized to predict how these compounds interact with target proteins involved in cancer progression and microbial resistance. For instance, docking studies revealed low binding energies for certain derivatives against key proteins associated with cancer cell proliferation, indicating strong potential as inhibitors .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

| Study | Findings | Applications |

|---|---|---|

| Study 1 | Novel derivatives showed potent activity against HepG-2 and MCF-7 cell lines | Anticancer therapy |

| Study 2 | Compounds demonstrated significant antibacterial effects in vitro | Antimicrobial therapy |

| Study 3 | In vivo studies showed reduced tumor growth with low toxicity to non-cancerous cells | Cancer treatment optimization |

作用機序

The mechanism of action of 4-(Thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.

Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

類似化合物との比較

4-(Thiophen-2-yl)pyrimidine can be compared with other similar compounds, such as:

Thieno[3,2-d]pyrimidine: This compound also features a fused thiophene and pyrimidine ring but differs in the position of the sulfur atom.

Thieno[3,4-b]pyridine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

Uniqueness: this compound is unique due to its specific biological activities and its versatility in chemical reactions, making it a valuable compound in various research and industrial applications.

生物活性

4-(Thiophen-2-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the latest findings regarding its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of novel derivatives were designed and tested against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). Some compounds exhibited remarkable potency, with IC50 values indicating strong antiproliferative effects.

Key Findings:

- Compound Efficacy : Certain derivatives demonstrated superior anticancer activity compared to established drugs like erlotinib and sorafenib. For example, compounds 10b and 18a showed promising results against both HepG-2 and MCF-7 cell lines, with IC50 values significantly lower than those of control agents .

- Mechanism of Action : The mechanism involves dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), crucial pathways in tumor growth and angiogenesis. The pharmacophoric requirements for effective binding include a hydrophobic head, hydrogen bond donors, and a flat heteroaromatic ring .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have shown notable antimicrobial activity against a range of pathogens.

Summary of Antimicrobial Studies:

- Broad-Spectrum Efficacy : Compounds were evaluated for their antibacterial and antifungal activities. Most exhibited moderate to strong effects against Gram-positive and Gram-negative bacteria as well as fungi .

- Structure-Activity Relationship : The presence of specific substituents on the pyrimidine ring was correlated with increased antimicrobial potency. For instance, derivatives with electron-rich groups showed enhanced activity due to better interaction with microbial cell membranes .

Synthesis Methods

The synthesis of this compound derivatives typically involves multi-step processes incorporating various reagents to achieve desired substitutions. Recent methodologies emphasize green chemistry principles to enhance yield and reduce environmental impact.

Example Synthesis Pathway:

- Starting Materials : Utilize thiophene and pyrimidine precursors.

- Reagents : Employ coupling agents such as palladium catalysts for cross-coupling reactions.

- Purification : Use chromatographic techniques to isolate pure compounds for biological testing .

Case Studies

Several case studies illustrate the application of this compound derivatives in clinical settings:

- Study on Anticancer Potency : A study involving a novel derivative demonstrated significant tumor suppression in animal models when administered at specific dosages, highlighting its potential for therapeutic use in oncology .

- Antimicrobial Efficacy Evaluation : Another investigation assessed the effectiveness of selected compounds against resistant strains of bacteria, showing promising results that could lead to new treatments for infections caused by multidrug-resistant organisms .

特性

IUPAC Name |

4-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFAPQRLXWNZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356020 | |

| Record name | 4-(2-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19084-26-5 | |

| Record name | 4-(2-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。